molecular formula C23H22ClFN4O B11272899 N-(4-chlorobenzyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(4-chlorobenzyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11272899
M. Wt: 424.9 g/mol
InChI Key: VHTFDAFBQWEPBN-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Substitution on the Pyridazine Ring: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Piperidine and Pyridazine Rings: The piperidine and pyridazine rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 4-chlorophenylmethyl Group:

Industrial Production Methods

Industrial production of N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide: Similar structure but with a different substituent on the pyridazine ring.

    N-[(4-fluorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide: Similar structure but with a different substituent on the phenyl ring.

    N-[(4-chlorophenyl)methyl]-1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide: Similar structure but with a different substituent on the phenyl ring.

These comparisons highlight the uniqueness of N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C23H22ClFN4O

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H22ClFN4O/c24-19-7-3-16(4-8-19)14-26-23(30)18-2-1-13-29(15-18)22-12-11-21(27-28-22)17-5-9-20(25)10-6-17/h3-12,18H,1-2,13-15H2,(H,26,30)

InChI Key

VHTFDAFBQWEPBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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